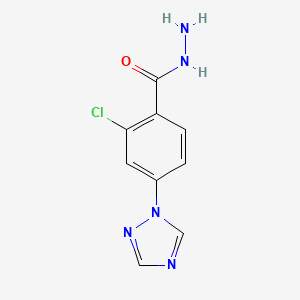

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These hybrids were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been reported .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines. For instance, certain triazole derivatives have demonstrated significant cytotoxic effects against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . This suggests that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could potentially be explored as an anticancer agent, particularly in targeting cervical cancer.

Antibacterial Agents

The triazole core is integral to many clinically important antibacterial agents. It has been incorporated into drugs like itraconazole and voriconazole, which are used in clinical therapy for their antifungal properties . The structural similarity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to these compounds suggests it could be developed into a new class of antibacterial agents, possibly offering a novel mechanism of action against resistant bacterial strains.

Antiviral Agents

Compounds containing the 1,2,4-triazole moiety, such as ribavirin, have been used as antiviral agents . The ability of triazole derivatives to inhibit viral replication makes them candidates for the development of new antiviral drugs. Research into 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could focus on its potential application in treating viral infections, including emerging diseases.

Antimigraine Effects

The triazole ring is found in antimigraine medications like rizatriptan . This suggests that triazole derivatives, including 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , could be investigated for their efficacy in treating migraine headaches, potentially leading to new therapeutic options for patients.

Anxiolytic Properties

Alprazolam, which contains a triazole ring, is widely used for its anxiolytic (anti-anxiety) effects . The structural features of triazole derivatives that contribute to their anxiolytic activity could be present in 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , making it a candidate for the development of new anxiolytic drugs.

Antidepressant Applications

Trazodone is another example of a triazole-containing drug with antidepressant properties . The potential for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to act on similar pathways could be explored, aiming to create antidepressants with improved efficacy or reduced side effects.

Antitumoral Effects

Letrozole and anastrozole are antitumoral agents that also feature the triazole ring . They work by inhibiting aromatase, an enzyme involved in estrogen synthesis. 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could be studied for its potential to inhibit similar targets, offering new avenues for cancer treatment, especially hormone-dependent cancers.

Synthesis of Heterocyclic Compounds

The synthesis of 1,2,4-triazole derivatives is a field of interest in organic chemistry, with various methods developed for their preparation . 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could serve as a precursor or intermediate in the synthesis of more complex heterocyclic compounds, expanding the chemical space for drug discovery and development.

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.

Biochemical Pathways

It’s worth noting that apoptosis, which is induced by similar compounds, is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately, cell death.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBQGVWHJXUUMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.